molecular formula C3H9NO B085606 2-Methoxyethylamine CAS No. 109-85-3

2-Methoxyethylamine

Cat. No.: B085606
CAS No.: 109-85-3
M. Wt: 75.11 g/mol
InChI Key: ASUDFOJKTJLAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethylamine, also known as 2-aminoethyl methyl ether, is an organic compound with the molecular formula CH₃OCH₂CH₂NH₂. It is a colorless liquid with a strong ammonia-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Scientific Research Applications

2-Methoxyethylamine has a wide range of applications in scientific research:

Safety and Hazards

2-Methoxyethylamine is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Flam. Liq. 2, and Skin Corr. 1B . It has a flash point of 12 °C . It should be stored below +30°C . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethylamine can be synthesized through several methods. One common laboratory method involves the reaction of ethylene oxide with methanolamine under controlled conditions. Another method involves the reaction of 2-methoxyethanol with ammonia in the presence of a catalyst such as nickel or alumina at high temperatures .

Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic hydrogenation of methoxyacetonitrile. This process involves the use of a nickel catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethylamine undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: The major products are substituted amines.

    Oxidation Reactions: The major products are corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The major products are simpler amines or alcohols.

Comparison with Similar Compounds

    2-Methoxyethanol (CH₃OCH₂CH₂OH): Similar in structure but contains a hydroxyl group instead of an amine group.

    2-Methoxyethylamine (CH₃OCH₂CH₂NH₂): Contains an amine group, making it more reactive in nucleophilic substitution reactions.

    This compound (CH₃OCH₂CH₂NH₂): Contains an ether group, making it less reactive in certain types of reactions.

Uniqueness: this compound is unique due to its combination of an ether and an amine group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-5-3-2-4/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUDFOJKTJLAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021908
Record name 2-Methoxyethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2-Methoxyethylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10899
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

109-85-3
Record name 2-Methoxyethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxyethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.376
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXYETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743U9W3NIL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 127.6 g portion (1.5 moles) of 2-methyl-2-oxazoline is mixed with 192.0 g (6.0 moles) absolute methanol and 11.4 g (0.3 mole) lithium methoxide in a one-liter stainless steel Parr reactor equipped with a turbine stirrer. The reactor is sealed and heated, with stirring, to between 160° C and 165° C and 220 psig. The reaction is continued under those conditions for a period of 23.5 hours. Samples are periodically taken from the reactor through a dip-pipe which is below the liquid level. Analysis of these samples by gas chromatography with an internal standard indicates that, at 60-75 percent oxazoline conversions, corresponding amide yields are very high (95-100 percent) based upon the amount of oxazoline converted. At higher oxazoline conversions, a significant by-product appears, which is identified as 2-methoxyethylamine. The concentration of this amine levels out, and at 96.4 percent methyl oxazoline conversion, an 82.3 percent yield of 2-methoxyethylacetamide and an 11 percent yield of 2-methoxyethylamine results. Thus, yields of amide and amine, based on a 96.4 percent oxazoline conversion, are 93.3 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mol
Type
reactant
Reaction Step Four
Quantity
192 g
Type
reactant
Reaction Step Four
Name
lithium methoxide
Quantity
11.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyethylamine
Reactant of Route 2
Reactant of Route 2
2-Methoxyethylamine
Reactant of Route 3
Reactant of Route 3
2-Methoxyethylamine
Reactant of Route 4
Reactant of Route 4
2-Methoxyethylamine
Reactant of Route 5
Reactant of Route 5
2-Methoxyethylamine
Reactant of Route 6
Reactant of Route 6
2-Methoxyethylamine
Customer
Q & A

Q1: What is the molecular formula and weight of 2-methoxyethylamine?

A1: this compound has the molecular formula C3H9NO and a molecular weight of 75.11 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several studies have characterized this compound using techniques like:* IR spectroscopy: Provides information about functional groups present in the molecule, specifically the characteristic peaks for amines and ethers.* 1H NMR spectroscopy: Reveals information about the hydrogen environments within the molecule, such as chemical shifts and coupling constants. [, , , , ]* ESI-MS: Confirms the molecular weight and can provide information about fragmentation patterns. []

Q3: How does this compound react with phthalimides?

A3: this compound acts as a nucleophile, attacking the carbonyl carbon of both ionized and non-ionized phthalimides. The reaction proceeds through different mechanisms depending on the ionization state of the phthalimide and the presence of catalysts. [, ]

Q4: What role does intramolecular general acid-base catalysis play in the reaction of this compound with phthalimides?

A4: The presence of a mobile proton on the nitrogen of this compound enables intramolecular general acid-base catalysis, facilitating nucleophilic attack on the phthalimide carbonyl group, particularly in reactions involving ionized phthalimides. []

Q5: How does the reactivity of this compound compare to other amines in reactions with phosphoimidazolide-activated nucleosides?

A5: While this compound exhibits reactivity comparable to other primary amines, secondary amines with bulky substituents, such as diethylamine, show significantly reduced reaction rates, suggesting a significant steric effect in these reactions. []

Q6: What is the role of this compound in the synthesis of papaverine?

A6: In the multi-step synthesis of papaverine, this compound reacts with 3,4-dimethoxybenzaldehyde to form 2-(3,4-dimethoxyphenyl)-2-methoxyethylamine. This intermediate undergoes further reactions, ultimately leading to the formation of papaverine. []

Q7: What types of metal complexes can this compound form?

A7: this compound acts as a ligand in various metal complexes:* Platinum(II) complexes: It acts as a carrier ligand, forming complexes with potential antitumor activity. []* Cobalt(III) complexes: It coordinates through its nitrogen atom in cis-chloro-2-methoxyethylamine-bis(ethylenediamine)cobalt(III) complexes. []* Nickel(II) complexes: It coordinates as a monodentate or bidentate ligand in square-planar and square-pyramidal complexes. [, ]* Dinuclear copper(II) complexes: It acts as part of a larger bibracchial tetraimine Schiff-base macrocycle, coordinating copper(II) ions within its molecular cleft. []* Dinuclear zinc(II) complexes: It participates in the formation of a dinucleating ligand, bridging two zinc(II) ions in the complex cation. []* Mononuclear barium complexes: Similar to copper(II), it coordinates barium within the molecular cleft of a bibracchial tetraimine Schiff-base macrocycle. []* Binuclear silver(I) complexes: It acts as part of a larger macrocycle, coordinating silver(I) ions with varying Ag-Ag separations depending on the pendant arm structure. []

Q8: How does the coordination behavior of this compound change with modifications to its structure?

A8: Lengthening the ether chain in this compound, for example, in 3-methoxypropylamine, can hinder the coordination of the ethereal oxygen to metal centers, affecting the overall geometry and properties of the resulting complexes. []

Q9: What is the significance of the vapor pressure data of this compound?

A9: Accurate vapor pressure data is crucial for understanding the volatility of this compound. The enthalpy of vaporization, calculated from this data, provides insights into the intermolecular forces and energy required for vaporization. []

Q10: How does the ether oxygen in this compound influence its properties compared to its structural analogue, ethylamine?

A10: The ether oxygen in this compound introduces a polar group, impacting its solubility, hydrogen bonding capabilities, and overall reactivity compared to the purely hydrophobic ethylamine. [, , ]

Q11: What are some potential applications of this compound in materials science?

A11: The reactivity of the amine group in this compound makes it a potential building block for polymers and other materials. For example, it can be incorporated into surfactants with polymerizable units, enabling the creation of materials with tunable surface properties. []

Q12: What is the role of this compound in 14C analysis?

A12: this compound has been investigated as a potential alternative absorber for CO2 in 14C analysis. Research suggests that its solutions can efficiently absorb CO2, potentially replacing carbosorb in this analytical technique. []

Q13: How does this compound affect poliovirus?

A13: At pH 9.5, this compound demonstrates virucidal activity against poliovirus, although its efficacy is lower than other amines tested, highlighting the influence of structural features on antiviral activity. []

Q14: Can this compound form adducts with biologically relevant molecules?

A14: Yes, this compound can form stable adducts with molecules like 16α-hydroxyestrone. This adduct formation occurs through a Heyns rearrangement and could potentially impact the biological activity of 16α-hydroxyestrone. []

Q15: Has this compound been explored in the context of drug discovery?

A15: Research suggests that incorporating this compound as a substituent in certain compounds, like (mercaptopropanoyl)indoline-2-carboxylic acids, can significantly enhance their angiotensin-converting enzyme (ACE) inhibitory activity and antihypertensive properties. []

Q16: Have any computational studies been conducted on this compound?

A16: Yes, computational methods, such as AM1 calculations, have been employed to investigate the electronic properties of this compound derivatives, specifically focusing on substituent effects on frontier orbitals and their correlation with reactivity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.